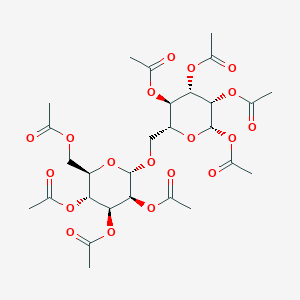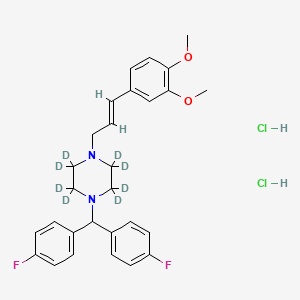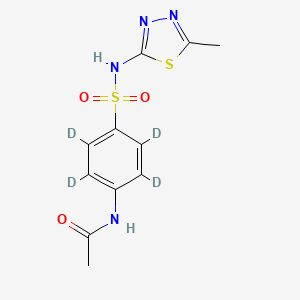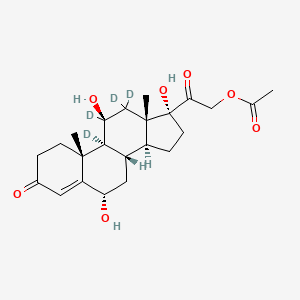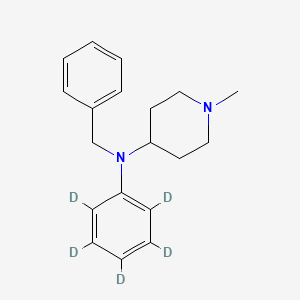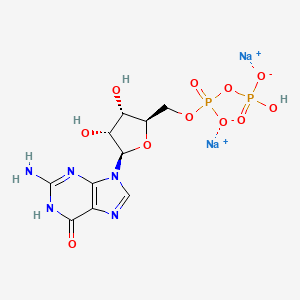
Guanosine 5'-diphosphate (disodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 5’-diphosphate (disodium salt) is a purine nucleotide that plays a crucial role in various biochemical processes. It is a diphosphate ester of guanosine and is commonly used in research to study the kinetics and characteristics of GTPases, as well as cell signaling processes mediated by guanine nucleotide exchange factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Guanosine 5’-diphosphate (disodium salt) can be synthesized through the phosphorylation of guanosine. The process involves the use of ectonucleotidases and nucleoside phosphorylase to convert guanosine into guanine . The reaction conditions typically include the use of water as a solvent, and the compound is often stored at -20°C to maintain its stability .
Industrial Production Methods
In industrial settings, the production of guanosine 5’-diphosphate (disodium salt) involves microbial fermentation using Corynebacterium species. The microbial source is then subjected to various purification processes to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine 5’-diphosphate (disodium salt) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form guanosine 5’-triphosphate.
Reduction: It can be reduced to form guanosine monophosphate.
Substitution: The diphosphate group can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include pyruvate kinase for phosphorylation, and various oxidizing and reducing agents for oxidation and reduction reactions. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include guanosine 5’-triphosphate, guanosine monophosphate, and various guanosine derivatives .
Wissenschaftliche Forschungsanwendungen
Guanosine 5’-diphosphate (disodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic reactions to study the kinetics of GTPases.
Biology: Plays a role in cell signaling processes mediated by guanine nucleotide exchange factors.
Wirkmechanismus
Guanosine 5’-diphosphate (disodium salt) exerts its effects by binding to G-protein coupled receptors (GPCRs) and activating G proteins. This activation involves the exchange of bound guanosine 5’-diphosphate for guanosine 5’-triphosphate, which then triggers various downstream signaling pathways . The compound also activates adenosine 5’-triphosphate-sensitive potassium channels and modulates the interleukin-6/STAT-3 pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine 5’-triphosphate (disodium salt): A triphosphate ester of guanosine that is involved in energy transfer and signal transduction.
Guanosine monophosphate: A monophosphate ester of guanosine that serves as a precursor in the synthesis of guanosine 5’-diphosphate and guanosine 5’-triphosphate.
Guanosine 5’-diphosphate ditromethamine: A derivative of guanosine 5’-diphosphate with similar biochemical properties.
Uniqueness
Guanosine 5’-diphosphate (disodium salt) is unique in its ability to act as a substrate for pyruvate kinase to produce guanosine 5’-triphosphate, which is essential for RNA biosynthesis . Its role in inhibiting the hepcidin-ferroportin complex also distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C10H13N5Na2O11P2 |
|---|---|
Molekulargewicht |
487.16 g/mol |
IUPAC-Name |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI-Schlüssel |
LTZCGDIGAHOTKN-LGVAUZIVSA-L |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
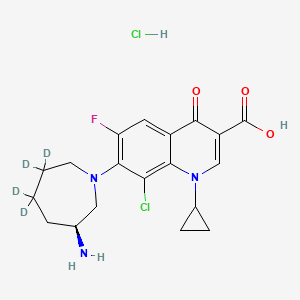
![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)

![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)

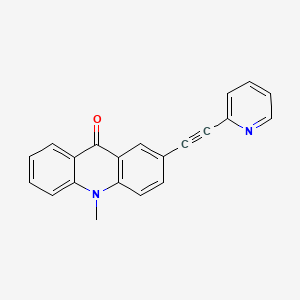
![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)
